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7-Methyl-gdp

mRNA decapping enzyme inhibition cap analog

7-Methyl-GDP (7-methylguanosine 5'-diphosphate, m7GDP) is a mononucleotide cap analog structurally characterized by an N7-methylated guanine base linked to a diphosphate chain. It functions as a competitive inhibitor of decapping scavenger (DcpS) enzymes and a high-affinity ligand for eukaryotic translation initiation factor 4E (eIF4E), with defined structural interactions validated by X-ray crystallography.

Molecular Formula C11H15N5Na2O11P2
Molecular Weight 501.19 g/mol
Cat. No. B11937521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-gdp
Molecular FormulaC11H15N5Na2O11P2
Molecular Weight501.19 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyVSMXIKIFPKDZJA-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-GDP (m7GDP): Cap Analog and Decapping Inhibitor for mRNA Metabolism Research


7-Methyl-GDP (7-methylguanosine 5'-diphosphate, m7GDP) is a mononucleotide cap analog structurally characterized by an N7-methylated guanine base linked to a diphosphate chain [1]. It functions as a competitive inhibitor of decapping scavenger (DcpS) enzymes and a high-affinity ligand for eukaryotic translation initiation factor 4E (eIF4E), with defined structural interactions validated by X-ray crystallography [2]. Unlike its unmethylated counterpart GDP, m7GDP engages in specific cation-π stacking and hydrogen-bonding networks essential for cap recognition in mRNA metabolic pathways [1][2].

Why 7-Methyl-GDP Cannot Be Substituted by GDP or Other Unmethylated Guanosine Nucleotides


Simple substitution with GDP or other unmethylated guanosine nucleotides fails to recapitulate the functional and binding properties of 7-methyl-GDP. The N7-methyl group confers a delocalized positive charge that is essential for specific recognition by cap-binding proteins [1]. Studies show that GDP exhibits 8-fold weaker inhibition of decapping enzymes (IC50 171 µM vs 21 µM) and no ribosomal binding inhibition, while m7GDP potently blocks initiation complex formation [2][3]. Furthermore, m7GDP resists hydrolysis by DcpS, unlike m7GTP and dinucleotide caps, ensuring stable, non-consumable inhibition in experimental systems [4].

7-Methyl-GDP: Comparative Performance Evidence Against GDP, m7GTP, and m7GMP


7-Methyl-GDP Exhibits 8-Fold Higher DcpS Decapping Inhibitory Potency Than GDP

In a direct head-to-head comparison of nucleotide analogs, 7-methyl-GDP (N7-methyl-GDP) inhibited vaccinia virus D10 decapping enzyme activity with an IC50 of 21 µM and a Ki of 0.08 µM, whereas unmethylated GDP showed an IC50 of 171 µM and a Ki of 0.68 µM [1]. The ~8-fold lower IC50 and ~8.5-fold lower Ki underscore the critical contribution of N7-methylation to inhibitory potency.

mRNA decapping enzyme inhibition cap analog

7-Methyl-GDP Inhibits Reovirus mRNA Ribosome Binding by 70-80%, While GDP Shows No Inhibition

At a concentration of 0.1 mM, 7-methyl-GDP reduced the formation of stable initiation complexes between reovirus mRNA and wheat germ ribosomes by 70-80%, whereas GDP exhibited no detectable inhibitory effect [1]. This functional dichotomy highlights that N7-alkylation is required for cap-mimetic activity in the ribosomal binding context.

translation initiation ribosomal binding cap analog

7-Methyl-GDP Resists DcpS Hydrolysis, Unlike m7GTP and m7GpppG, Enabling Stable Inhibition

7-Methyl-GDP is not hydrolyzed by recombinant DcpS proteins from human, nematode (C. elegans), or yeast (S. cerevisiae), whereas m7GTP and m7GpppG are cleaved by the same enzymes [1]. This resistance ensures that m7GDP remains intact throughout prolonged incubations, acting as a non-consumable competitive inhibitor.

mRNA decay enzyme kinetics cap analog

7-Methyl-GDP Binds Human DcpS with 6-Fold Higher Affinity Than m7GMP

Fluorescence titration experiments revealed that human DcpS binds 7-methyl-GDP with an equilibrium association constant (KAS) of 114 ± 8 µM⁻¹, compared to only 19 ± 1 µM⁻¹ for m7GMP [1]. This 6-fold higher affinity demonstrates that the diphosphate moiety significantly enhances DcpS recognition beyond the contribution of N7-methylation alone.

protein-ligand interaction binding affinity cap analog

7-Methyl-GDP Forms Defined 2.2 Å Crystal Complex with eIF4E, Validating Cap-Mimetic Binding Mode

Cocrystallization of murine eIF4E with 7-methyl-GDP at 2.2 Å resolution reveals a well-defined binding mode: the 7-methylguanine base is sandwiched between two conserved tryptophan residues (Trp56 and Trp102) and forms three hydrogen bonds plus van der Waals contacts with the protein [1]. This structural validation confirms that m7GDP accurately recapitulates the canonical cap recognition geometry.

structural biology translation initiation cap analog

Validated Research and Industrial Applications of 7-Methyl-GDP


Competitive Inhibition in DcpS Enzymatic Assays

Due to its 8-fold higher inhibitory potency over GDP (IC50 21 µM vs 171 µM) and resistance to enzymatic hydrolysis, 7-methyl-GDP is the preferred competitive inhibitor for DcpS activity assays [1][2]. It enables precise Ki determination and robust dose-response studies without the complication of inhibitor depletion.

High-Resolution Structural Studies of eIF4E and Cap-Binding Proteins

The 2.2 Å crystal structure of eIF4E bound to 7-methyl-GDP provides a validated template for soaking experiments, cocrystallization trials, and molecular replacement phasing [3]. The compound's defined binding mode makes it an ideal ligand for studying cap-binding pockets in novel or mutant cap-binding proteins.

Ribosomal Binding Assays for Cap-Dependent Translation Initiation

7-Methyl-GDP's ability to reduce initiation complex formation by 70-80% at 0.1 mM—in stark contrast to GDP's lack of effect—qualifies it as a specific cap-mimetic inhibitor in ribosomal binding studies [4]. It is particularly useful for dissecting the contribution of the cap structure to translation initiation kinetics.

Non-Hydrolyzable Control in mRNA Decapping Experiments

Unlike m7GTP and dinucleotide caps (e.g., m7GpppG), 7-methyl-GDP is not a substrate for DcpS and remains intact throughout extended incubations [2]. This property makes it an essential negative control and stable inhibitor in decapping assays, including those using cell lysates or reconstituted systems.

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